Tert-butyl N-[4-(carbamothioylmethyl)phenyl]carbamate is a chemical compound with significant interest in organic and pharmaceutical chemistry. It is classified as a carbamate derivative, which are important in various biological and chemical applications. The compound's unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in synthetic chemistry.
Tert-butyl N-[4-(carbamothioylmethyl)phenyl]carbamate falls under the category of carbamates, which are esters of carbamic acid. These compounds are known for their utility in medicinal chemistry, particularly as intermediates in drug synthesis and as potential therapeutic agents.
The synthesis of tert-butyl N-[4-(carbamothioylmethyl)phenyl]carbamate typically involves several key steps, including the formation of the carbamate group and the introduction of the carbamothioylmethyl substituent.
The synthetic route often employs methods such as:
The molecular formula for tert-butyl N-[4-(carbamothioylmethyl)phenyl]carbamate is , with a molecular weight of approximately 266.36 g/mol .
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C(=S)N
URXUHALBOWYXJZ-UHFFFAOYSA-N
This structure reveals a tert-butyl group attached to a carbamate linkage, which is further substituted with a phenyl ring containing a thiocarbonyl group.
Tert-butyl N-[4-(carbamothioylmethyl)phenyl]carbamate can undergo various chemical reactions typical for carbamates:
The reactivity profile indicates that this compound can also participate in:
The mechanism by which tert-butyl N-[4-(carbamothioylmethyl)phenyl]carbamate exerts its effects involves its interaction with biological targets, likely through its amine functionalities.
Research indicates that similar carbamate derivatives can modulate biological pathways related to neurotransmission and enzyme inhibition, suggesting potential therapeutic applications .
Relevant analyses indicate that these properties enhance its utility in laboratory settings for synthetic applications .
Tert-butyl N-[4-(carbamothioylmethyl)phenyl]carbamate has several scientific uses:
CAS No.: 108351-51-5
CAS No.: 27251-84-9
CAS No.: 72401-53-7
CAS No.:
CAS No.: 74240-46-3
CAS No.: 55064-20-5